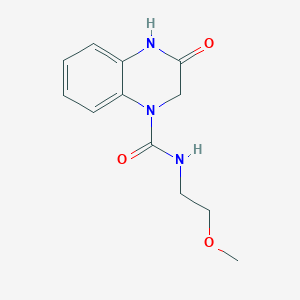

N-(2-methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide” is a chemical compound that contains a quinoxaline core, which is a type of heterocyclic compound. The quinoxaline core is substituted with a 3-oxo group, a 2-methoxyethyl group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoxaline core, followed by the addition of the 3-oxo, 2-methoxyethyl, and carboxamide groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxaline core, with the 3-oxo, 2-methoxyethyl, and carboxamide groups attached at specific positions. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The 3-oxo group could potentially undergo reduction reactions, while the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its solubility, melting point, boiling point, and stability .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-methoxyethyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide, also known as N-(2-methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide:

Neuroprotective Agents

Studies have indicated that derivatives of this compound may possess neuroprotective properties. These properties are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis is of significant interest in this field .

Antimicrobial Agents

The compound has been investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens. This makes it a promising candidate for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Polymer Science

In polymer science, this compound is used as a monomer or a building block for creating advanced polymers. These polymers can exhibit unique properties such as thermoresponsiveness, which is useful in various applications including drug delivery systems and smart materials .

Catalysis

The compound’s structure allows it to act as a ligand in catalytic processes. It can form complexes with metals that are used in catalytic reactions, enhancing the efficiency and selectivity of these reactions. This application is particularly relevant in organic synthesis and industrial chemistry .

Environmental Science

Lastly, this compound has potential applications in environmental science. It can be used in the development of sensors for detecting pollutants or in the creation of materials that can absorb or neutralize environmental contaminants. This makes it a valuable tool in efforts to monitor and protect the environment.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been found to interact withCyclin-dependent kinase 2

Mode of Action

It’s known that 2’-methoxyethyl modifications are commonly used in the development of synthetic oligonucleotides for controlling processes that affect disease . These modifications increase stability towards digestion .

Biochemical Pathways

It’s suggested that similar compounds may influence energy metabolism, phospholipid metabolism, and fatty acid metabolism .

Pharmacokinetics

A related compound, a 2’-methoxyethyl-modified antisense oligonucleotide, has been reported to be well-tolerated in nonhuman primates after chronic dosing .

Result of Action

Similar compounds have been found to have significant effects on the plasma levels of certain metabolites, indicating perturbations of energy metabolism, phospholipid metabolism, and fatty acid metabolism .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-methoxyethyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-18-7-6-13-12(17)15-8-11(16)14-9-4-2-3-5-10(9)15/h2-5H,6-8H2,1H3,(H,13,17)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSCNBCEVUPADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] thiophene-2-carboxylate](/img/structure/B2848759.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide](/img/structure/B2848766.png)

![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2848767.png)

![N-(2,4-difluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2848768.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848775.png)

![3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide](/img/structure/B2848777.png)

![1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2848780.png)